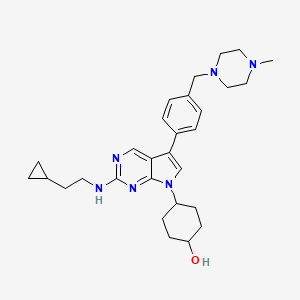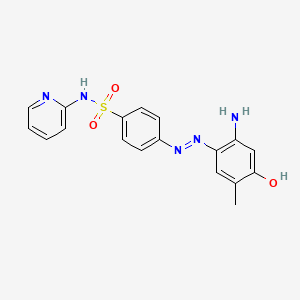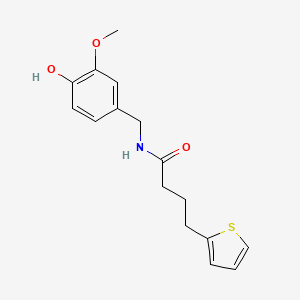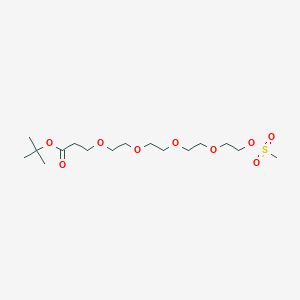
Naphyron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one is a synthetic compound that belongs to the class of synthetic cathinones. These compounds are structurally related to cathinone, a naturally occurring stimulant found in the khat plant. Synthetic cathinones are known for their stimulant effects and have been used in various research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic effects, such as its stimulant properties and possible use in treating certain medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one typically involves the reaction of naphthalene-2-carbaldehyde with pyrrolidine and a suitable ketone precursor. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid, while reduction may produce naphthalen-2-yl alcohol.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one involves its interaction with various molecular targets, such as neurotransmitter transporters and receptors. The compound can inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system and the associated effects.
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one can be compared with other synthetic cathinones, such as:
Methcathinone: Similar stimulant effects but different structural features.
Mephedrone: Known for its euphoric effects and different substitution pattern on the aromatic ring.
MDPV (Methylenedioxypyrovalerone): Potent stimulant with a different core structure.
The uniqueness of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one lies in its specific structural features, which influence its chemical reactivity and biological effects.
Eigenschaften
CAS-Nummer |
850352-11-3 |
|---|---|
Molekularformel |
C19H24ClNO |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
1-naphthalen-2-yl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17;/h3-4,8-11,14,18H,2,5-7,12-13H2,1H3;1H |
InChI-Schlüssel |
SIOVYKZRZLWQSY-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3 |
Kanonische SMILES |
CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Naphyrone Hydrochloride; Naphyrone HCl; O-2482; Naphthylpyrovalerone; O 2482; O2482; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)


![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B609352.png)



